molecular formula C6H7F3O5S B3047256 Methyl 3-(trifluoromethylsulfonyloxy)crotonate CAS No. 136384-96-8

Methyl 3-(trifluoromethylsulfonyloxy)crotonate

Cat. No. B3047256
CAS RN: 136384-96-8
M. Wt: 248.18 g/mol
InChI Key: RSNDRPHGOLGQLG-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethylsulfonyloxy)crotonate is a chemical compound with the molecular formula C6H7F3O5S . It has a molecular weight of 248.17 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for Methyl 3-(trifluoromethylsulfonyloxy)crotonate is 1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3- . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 3-(trifluoromethylsulfonyloxy)crotonate are as follows: It has a molecular weight of 248.18 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-(trifluoromethylsulfonyloxy)crotonate, focusing on six unique fields:

Organic Synthesis

Methyl 3-(trifluoromethylsulfonyloxy)crotonate is widely used in organic synthesis due to its ability to act as a versatile building block. Its trifluoromethylsulfonyloxy group is a good leaving group, making it useful in various substitution reactions. This compound can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, by facilitating the introduction of functional groups into organic frameworks .

Pharmaceutical Research

In pharmaceutical research, Methyl 3-(trifluoromethylsulfonyloxy)crotonate is utilized for the development of new drug candidates. Its unique chemical properties allow for the modification of biologically active molecules, potentially enhancing their efficacy and stability. Researchers use this compound to create novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.

Material Science

This compound finds applications in material science, especially in the development of advanced polymers and coatings. The trifluoromethylsulfonyloxy group imparts desirable properties such as increased thermal stability and chemical resistance. These materials are used in various industries, including electronics and aerospace, where high-performance materials are essential .

Environmental Chemistry

In environmental chemistry, Methyl 3-(trifluoromethylsulfonyloxy)crotonate is studied for its potential use in pollution control and remediation. Its reactivity can be harnessed to break down harmful pollutants or to develop sensors for detecting environmental contaminants. This application is crucial for monitoring and improving environmental health .

Analytical Chemistry

Analytical chemists use Methyl 3-(trifluoromethylsulfonyloxy)crotonate as a reagent in various analytical techniques. It is particularly useful in chromatography and mass spectrometry for the derivatization of compounds, enhancing their detectability and quantification. This application is vital for the accurate analysis of complex mixtures in research and industry .

Biochemical Research

In biochemical research, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to modify specific amino acid residues in proteins makes it a valuable tool for probing the structure and function of enzymes. This research can lead to a better understanding of biological processes and the development of enzyme inhibitors as potential drugs.

Safety and Hazards

The safety information for Methyl 3-(trifluoromethylsulfonyloxy)crotonate includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, P330 . The signal word for this compound is “Warning” and the GHS pictogram is an exclamation mark .

properties

IUPAC Name

methyl (Z)-3-(trifluoromethylsulfonyloxy)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNDRPHGOLGQLG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420705
Record name Methyl 3-(trifluoromethylsulfonyloxy)crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(trifluoromethylsulfonyloxy)crotonate

CAS RN

133559-43-0
Record name Methyl 3-(trifluoromethylsulfonyloxy)crotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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